molecular formula C10H7ClN2 B8481598 2-(4-Chloro-3-methylphenyl)malononitrile

2-(4-Chloro-3-methylphenyl)malononitrile

Cat. No.: B8481598
M. Wt: 190.63 g/mol
InChI Key: XHOYSBWYMYHVOC-UHFFFAOYSA-N
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Description

Contextualization within Malononitrile (B47326) Chemistry and Derivatives

Malononitrile and its derivatives are fundamental building blocks in organic chemistry, serving as key intermediates in the synthesis of a diverse range of compounds, including pharmaceuticals, dyes, and agrochemicals. The reactivity of the malononitrile core allows for its participation in various transformations, such as Knoevenagel condensations, Michael additions, and cyclization reactions, leading to the formation of complex molecular architectures.

Significance of Aryl-Substituted Malononitriles in Contemporary Organic Synthesis

Aryl-substituted malononitriles, such as 2-(4-Chloro-3-methylphenyl)malononitrile, are of particular interest due to their role as versatile intermediates in the synthesis of more complex molecules. The introduction of an aryl group to the malononitrile backbone can significantly influence the electronic properties and reactivity of the molecule, opening up new avenues for synthetic exploration. These compounds are often employed in the construction of heterocyclic systems and other scaffolds of medicinal and material science interest. The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction, is a common method for the synthesis of such derivatives.

Rationale for Dedicated Academic Research on this compound

While specific academic research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its study can be inferred from the broader interest in halogenated and methylated aromatic compounds. The presence of a chloro and a methyl substituent on the phenyl ring can modulate the compound's lipophilicity, electronic nature, and steric hindrance, which in turn can influence its reactivity and the properties of its downstream products. Research in this area would likely focus on exploring the synthetic utility of this specific substitution pattern and evaluating the biological or material properties of the resulting compounds.

Overview of Current Research Landscape and Identified Knowledge Gaps

The current research landscape for malononitrile derivatives is vast and active, with numerous studies exploring their synthesis and applications. However, a specific focus on this compound is conspicuously absent, representing a significant knowledge gap. Detailed investigations into its synthesis, characterization, and reactivity are needed to fully understand its potential. Furthermore, the exploration of its applications in areas such as medicinal chemistry, materials science, and catalysis remains an open field for future research. The physicochemical properties of the closely related compound, 2-(4-chloro-3-fluorophenyl)malononitrile, are presented in the table below, offering a potential point of comparison for future studies on the methyl-substituted analog.

PropertyValue (Predicted)
Molecular FormulaC₉H₄ClFN₂
Molar Mass194.59 g/mol
Density1.366±0.06 g/cm³
Boiling Point301.8±37.0 °C

Physicochemical properties of the related compound 2-(4-chloro-3-fluorophenyl)malononitrile, as predicted.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClN2

Molecular Weight

190.63 g/mol

IUPAC Name

2-(4-chloro-3-methylphenyl)propanedinitrile

InChI

InChI=1S/C10H7ClN2/c1-7-4-8(2-3-10(7)11)9(5-12)6-13/h2-4,9H,1H3

InChI Key

XHOYSBWYMYHVOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C#N)C#N)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 4 Chloro 3 Methylphenyl Malononitrile

Elucidation of Optimized Synthetic Pathways

The optimization of synthetic routes to 2-(4-chloro-3-methylphenyl)malononitrile is crucial for its efficient and scalable production. Research has primarily focused on the Knoevenagel condensation due to its atom economy and versatility. However, alternative pathways are continuously being explored to overcome some of the limitations associated with traditional methods.

Knoevenagel Condensation Approaches and Catalytic Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, in this case, malononitrile (B47326), to a carbonyl group of an aldehyde, 4-chloro-3-methylbenzaldehyde (B52831), followed by a dehydration reaction to yield the desired α,β-unsaturated nitrile. The choice of catalyst and reaction conditions significantly influences the reaction's efficiency, yield, and environmental impact.

Homogeneous catalysts, which exist in the same phase as the reactants, are widely employed for the Knoevenagel condensation. These catalysts, typically weak bases such as primary, secondary, or tertiary amines (e.g., piperidine, pyridine), facilitate the deprotonation of malononitrile, initiating the condensation. While effective, homogeneous catalysts can be difficult to separate from the reaction mixture, leading to potential product contamination and challenges in catalyst recycling. Research in this area has focused on developing more efficient and recyclable homogeneous catalytic systems. Cationic kraft lignin (B12514952) (CKL) has been demonstrated as an effective and green homogeneous catalyst for the Knoevenagel condensation of benzaldehyde (B42025) with ethyl cyanoacetate, achieving a 97% yield in water at room temperature. buchler-gmbh.com

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation, reusability, and reduced generation of waste. researchgate.net A variety of solid catalysts have been investigated for the Knoevenagel condensation of aromatic aldehydes with malononitrile. These include zeolites, mesoporous silica, metal oxides, and metal-organic frameworks (MOFs). researchgate.netmdpi.com For instance, calcium ferrite (B1171679) nanoparticles (CaFe2O4 NPs) have been shown to be a highly efficient and reusable catalyst for the Knoevenagel condensation, affording excellent yields in short reaction times. dntb.gov.ua Similarly, a porous magnesium aluminum mixed-metal phosphate (B84403) (MALPO) has demonstrated excellent catalytic performance, with up to 99% product yields and notable recyclability. mdpi.comtandfonline.com The use of bifunctional heterogeneous catalysts, possessing both acidic and basic sites, can further enhance catalytic activity by activating the aldehyde and deprotonating the malononitrile simultaneously. nih.gov

Table 1: Comparison of Heterogeneous Catalysts for Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile

CatalystSubstrateSolventTemperature (°C)TimeYield (%)Reference
CaFe2O4 NPsBenzaldehydeMethanolReflux20 min95 dntb.gov.ua
MALPOBenzaldehydeNot specifiedRoom TempNot specified99 mdpi.com
CuFe2O4@starch4-chlorobenzaldehydeEthanolRoom TempNot specifiedHigh nih.gov
Amino-functionalized MOFsBenzaldehydeEthanolRoom Temp5 min100 wikipedia.org

This table presents a selection of heterogeneous catalysts and their performance in the Knoevenagel condensation of various aromatic aldehydes with malononitrile, illustrating the high efficiency and mild conditions achievable with these systems.

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, minimizing waste and often leading to improved reaction rates and yields. lscollege.ac.in The Knoevenagel condensation of aromatic aldehydes with malononitrile has been successfully carried out under solvent-free conditions, often assisted by microwave irradiation or grinding. researchgate.netacgpubs.org These methods can significantly reduce reaction times and simplify product isolation. For example, the use of agro-waste extracts as catalysts in solvent-free Knoevenagel condensations has been reported, offering an environmentally benign and cost-effective approach. acgpubs.org

Alternative Cyclization and Condensation Pathways

While the Knoevenagel condensation is the most direct route, alternative synthetic strategies involving cyclization and other condensation reactions can also be employed to synthesize the target molecule or its precursors.

One such alternative is the Gewald reaction , which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to produce a polysubstituted 2-aminothiophene. wikipedia.orgscispace.com While not a direct route to this compound, this reaction is a powerful tool for the synthesis of highly functionalized thiophenes, which can be further modified. The first step of the Gewald reaction is a Knoevenagel condensation. tandfonline.com

Another relevant reaction is the Thorpe-Ziegler reaction , an intramolecular condensation of α,ω-dinitriles catalyzed by a base to form cyclic ketones. dntb.gov.uawikipedia.org This reaction is conceptually related to the Dieckmann condensation and is particularly useful for the preparation of macrocyclic systems.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Malononitriles

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds and provide a viable alternative to the Knoevenagel condensation for the synthesis of aryl malononitriles. These reactions typically involve the coupling of an aryl halide or triflate with a malononitrile anion.

The palladium-catalyzed cyanation of aryl halides is a well-established method for introducing a nitrile group onto an aromatic ring. researchgate.netnih.gov This can be a key step in a multi-step synthesis of the target molecule. Recent advancements have led to the development of highly efficient catalytic systems that can operate under mild conditions and tolerate a wide range of functional groups. organic-chemistry.org For example, palladium carbene complexes have been shown to be highly effective for the cross-coupling of aryl chlorides and bromides with the malononitrile anion. mdpi.com The use of aqueous media for these reactions further enhances their green credentials.

Table 2: Palladium-Catalyzed Cyanation of Aryl Halides

Palladium PrecatalystLigandCyanide SourceSolventTemperature (°C)Reference
PalladacycleNot specifiedZn(CN)2H2O/THFrt - 40 organic-chemistry.org
Pd(0)Imidazolium saltsNaHPyridineNot specified mdpi.com
Pd(OAc)2dppb or dpppeKCNNot specifiedNot specified nih.gov

This table summarizes different palladium-based catalytic systems used for the cyanation of aryl halides, a key transformation in alternative synthetic routes to aryl malononitriles.

Multi-Component Reactions Incorporating this compound Precursors

While this compound is typically synthesized via a two-component Knoevenagel condensation, its precursors, 4-chloro-3-methylbenzaldehyde and malononitrile, are frequently employed in multi-component reactions (MCRs) to generate more complex molecular architectures in a single synthetic operation. researchgate.net In these reactions, the in situ formation of the this compound intermediate is a key step, which then rapidly reacts with other components in the reaction mixture.

One of the most common MCRs involving these precursors is the synthesis of 4H-pyran and 4H-chromene derivatives. nih.govacademie-sciences.fr For instance, the reaction of 4-chloro-3-methylbenzaldehyde, malononitrile, and a C-H activated acidic compound, such as dimedone or resorcinol, in the presence of a suitable catalyst, leads to the formation of highly functionalized heterocyclic systems. The mechanism typically proceeds through an initial Knoevenagel condensation to form the benzylidenemalononitrile (B1330407) derivative, followed by a Michael addition of the enolizable C-H activated acidic compound, and a subsequent intramolecular cyclization. nih.gov

The versatility of malononitrile in MCRs allows for the synthesis of a wide array of pharmaceutically important scaffolds, including pyridines, thiazoles, and their fused derivatives. researchgate.nettaylorfrancis.com The electrophilic double bond in the in situ generated this compound readily participates in cascade reactions, highlighting the efficiency and atom economy of MCRs in generating molecular diversity from simple precursors.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign processes. This involves the use of sustainable catalysts, non-conventional reaction media, and optimizing atom economy.

Development of Sustainable Catalytic Systems

The Knoevenagel condensation for the synthesis of this compound is often catalyzed by a base. Green approaches have focused on replacing traditional homogeneous basic catalysts, which can be corrosive and difficult to separate from the reaction mixture, with heterogeneous and reusable catalysts.

Recent research has demonstrated the efficacy of various sustainable catalytic systems for Knoevenagel condensations with similar substrates. These include:

Nanocatalysts: Magnetic nanoparticles, such as copper ferrite (CuFe2O4) supported on starch, have been shown to be effective catalysts for the synthesis of related compounds. nih.gov These catalysts offer high surface area and can be easily recovered using an external magnet for reuse.

Metal-Organic Frameworks (MOFs): MOFs with both Lewis acid (metal centers) and basic sites (amine functionalities) have been developed as highly efficient catalysts for Knoevenagel condensations under mild conditions. nih.gov

Bionanocomposites: Materials like eggshell/Fe3O4 nanocomposites provide a biodegradable and green catalytic option for similar multicomponent reactions involving malononitrile.

These catalytic systems not only promote the reaction with high efficiency but also align with green chemistry principles by being recyclable and often operating under milder reaction conditions.

Application of Non-Conventional Reaction Media (e.g., Aqueous, Ionic Liquids, Deep Eutectic Solvents)

Replacing volatile organic solvents with greener alternatives is a cornerstone of sustainable chemistry. For the synthesis of this compound and related compounds, several non-conventional reaction media have been explored:

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Knoevenagel condensations have been successfully carried out in water, often leading to the precipitation of the product, which simplifies purification. nih.gov

Ionic Liquids (ILs): ILs are salts with low melting points that can act as both solvents and catalysts. niscpr.res.in Hexamethylenetetramine-based ionic liquids, for instance, have been used to catalyze Knoevenagel condensations efficiently at room temperature, with the added benefit of being recyclable. niscpr.res.in

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. researchgate.netnih.govnih.govmdpi.comosti.gov They are often biodegradable, non-toxic, and inexpensive, making them attractive green reaction media for syntheses involving malononitrile precursors.

The use of these non-conventional media can significantly reduce the environmental impact of the synthesis of this compound.

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the greenness of a chemical process. researchgate.netprimescholars.comjocpr.com

Atom Economy is a theoretical measure of the efficiency of a reaction in converting reactants to the desired product. For the Knoevenagel condensation synthesis of this compound from 4-chloro-3-methylbenzaldehyde and malononitrile, the reaction is a condensation, meaning a molecule of water is eliminated.

The atom economy can be calculated as follows:

ComponentMolecular FormulaMolecular Weight (g/mol)
4-Chloro-3-methylbenzaldehydeC8H7ClO154.60
MalononitrileC3H2N266.06
This compoundC11H7ClN2202.64
Water (byproduct)H2O18.02

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

Atom Economy (%) = (202.64 / (154.60 + 66.06)) x 100 ≈ 91.8%

This high atom economy indicates that the reaction is inherently efficient in terms of atom utilization.

The E-Factor provides a more practical measure of the waste generated in a process, calculated as the total mass of waste divided by the mass of the product. An ideal E-Factor is close to zero. For the synthesis of this compound, the waste would primarily consist of the water byproduct, any solvent used, and waste from catalyst separation and product purification. By employing green methodologies such as solvent-free conditions or recyclable catalysts, the E-Factor for this synthesis can be significantly minimized.

Process Optimization and Scalability Studies for Laboratory Research

Optimizing the synthesis of this compound on a laboratory scale involves a systematic investigation of various reaction parameters to maximize yield and purity while ensuring safety and reproducibility.

Key parameters for optimization include:

Catalyst Loading: Determining the optimal amount of catalyst is crucial. Too little catalyst may result in slow reaction rates and incomplete conversion, while too much can be uneconomical and may complicate purification.

Reaction Temperature: The effect of temperature on the reaction rate and selectivity needs to be studied. While higher temperatures may increase the reaction rate, they can also lead to the formation of side products. Room temperature reactions are often preferred from a green chemistry perspective.

Solvent Selection: The choice of solvent can significantly influence the reaction outcome. Optimization studies would compare different green solvents for their effect on reaction time and yield.

Reactant Stoichiometry: Varying the molar ratio of 4-chloro-3-methylbenzaldehyde to malononitrile can help to ensure the complete conversion of the limiting reagent.

For scalability, considerations include:

Heat Transfer: As the reaction scale increases, efficient heat management becomes critical, especially if the reaction is exothermic.

Mixing: Ensuring efficient mixing is essential for maintaining a homogeneous reaction mixture and achieving consistent results.

Work-up and Purification: The method of product isolation and purification must be scalable. For instance, precipitation and filtration are generally more scalable than chromatographic purification.

A thorough understanding and optimization of these parameters are essential for developing a robust and scalable laboratory procedure for the synthesis of this compound.

Reaction Chemistry and Mechanistic Investigations of 2 4 Chloro 3 Methylphenyl Malononitrile

Nucleophilic Reactivity of the Active Methylene Group

The central feature of 2-(4-chloro-3-methylphenyl)malononitrile's reactivity is the methine group (-CH(CN)₂). The powerful inductive and resonance effects of the two nitrile groups significantly increase the acidity of the attached proton, making it susceptible to abstraction by even mild bases. The resulting carbanion, [ (4-Cl, 3-CH₃)C₆H₃-C(CN)₂ ]⁻, serves as the key reactive intermediate for a range of nucleophilic reactions.

The carbanion derived from this compound is an excellent Michael donor. In the Michael reaction, this nucleophile undergoes a conjugate (1,4-) addition to α,β-unsaturated carbonyl compounds and other electron-deficient alkenes, known as Michael acceptors. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comadichemistry.com This reaction is a powerful tool for forming carbon-carbon bonds in a thermodynamically controlled manner. adichemistry.com

In an intermolecular Michael addition, the nucleophilic carbanion attacks the β-carbon of a Michael acceptor, such as an α,β-unsaturated ketone (e.g., chalcone), ester, or nitrile. The reaction is typically initiated by a base which generates the active carbanion. The initial 1,4-adduct is an enolate, which is then protonated during workup to yield the final product.

While specific studies detailing the use of this compound as a Michael donor are not prevalent, the reactivity of analogous 2-arylmalononitriles is well-documented and serves as a clear precedent. These reactions demonstrate the general applicability of this class of compounds in forming 1,5-dinitrile structures, which are valuable synthetic intermediates.

Table 1: Examples of Intermolecular Michael Addition with 2-Arylmalononitrile Analogs
Michael Donor (Analog)Michael AcceptorBase/CatalystProductYield
2-PhenylmalononitrileChalconeQuinine-Al(OiPr)₃2-(1,3-Diphenyl-3-oxopropyl)-2-phenylmalononitrileHigh
2-PhenylmalononitrileMethyl vinyl ketoneNaOEt2-(3-Oxobutyl)-2-phenylmalononitrileGood
2-CyclohexylmalononitrileAcroleinPiperidine2-Cyclohexyl-2-(3-oxopropyl)malononitrileModerate

Intramolecular Michael additions can occur if the malononitrile (B47326) moiety and the Michael acceptor are present within the same molecule and are sterically positioned to allow for cyclization. This process, also known as a Michael-induced ring closure (MIRC), is a powerful strategy for the synthesis of cyclic and polycyclic systems. The reaction proceeds by generating the carbanion, which then attacks the intramolecular α,β-unsaturated system to form a new ring. The regioselectivity and stereoselectivity of the cyclization are often high, governed by the length and conformation of the chain connecting the donor and acceptor groups. For a derivative of this compound to undergo such a reaction, it would first need to be functionalized with a chain containing a Michael acceptor.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org While this reaction is most famously used to synthesize arylidenemalononitriles (Ar-CH=C(CN)₂) from an aldehyde and malononitrile (CH₂(CN)₂), the reactivity of a 2-substituted malononitrile like this compound with carbonyls follows a related but distinct pathway.

Upon deprotonation, the [Ar-C(CN)₂]⁻ carbanion can act as a nucleophile and attack the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate which, upon aqueous workup, is protonated to yield a β-hydroxy malononitrile derivative (an aldol-type adduct). Unlike the classic Knoevenagel condensation with CH₂-containing compounds, subsequent dehydration to form a C=C bond is not possible without rearrangement or elimination of a group other than water. This nucleophilic addition to carbonyls represents a fundamental reactivity pattern, expanding the synthetic utility of the parent compound.

The nucleophilic carbanion generated from this compound readily reacts with electrophiles such as alkyl and acyl halides. This provides a direct method for introducing further substitution at the methine carbon.

Alkylation: In the presence of a suitable base, the compound can be alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) or other alkylating agents. This Sₙ2 reaction results in the formation of a new carbon-carbon bond, yielding a quaternary α-carbon center. Modern catalytic methods have been developed for this transformation. For instance, palladium-catalyzed alkylation of malononitriles with allylic amines provides a stereospecific route to allylated products. rsc.orgrsc.orgnih.gov This approach proceeds through the cleavage of a C-N bond and formation of a new C-C bond, demonstrating a sophisticated method for C-alkylation. rsc.orgrsc.orgnih.gov

Acylation: Similarly, the carbanion can react with acylating agents like acyl chlorides or anhydrides. This reaction introduces an acyl group, leading to the formation of β-keto dinitriles. These products are highly functionalized and can serve as versatile precursors for the synthesis of other complex molecules, particularly heterocycles.

Table 2: Representative Alkylation Reactions of Substituted Malononitriles
Malononitrile SubstrateAlkylating AgentCatalyst/BaseProduct TypeYield
2-PhenylmalononitrileAllyl amine derivative[Pd(allyl)Cl]₂ / BINAP2-Allyl-2-phenylmalononitrileGood to Excellent rsc.org
2-BenzylmalononitrileMethyl IodideNaH2-Benzyl-2-methylmalononitrileHigh
2-Ethylmalononitrile(E)-Cinnamyl amine[Pd(allyl)Cl]₂ / BINAP2-((E)-Cinnamyl)-2-ethylmalononitrileExcellent rsc.org

Michael Addition Reactions with Various Acceptors

Cyclization Reactions and Heterocycle Formation

Malononitrile and its derivatives are cornerstone reagents in the synthesis of a wide variety of heterocyclic compounds, owing to the reactivity of both the active methylene group and the nitrile functionalities. nih.govnih.gov While many syntheses, particularly multicomponent reactions, utilize an arylidenemalononitrile intermediate (Ar-CH=C(CN)₂) formed in situ, the saturated 2-arylmalononitrile can also serve as a key precursor.

For instance, this compound can be used to synthesize substituted pyridines, pyrans, or pyrimidines. A common strategy involves a tandem reaction sequence. The compound could first be acylated as described in section 3.1.3 to form a β-keto dinitrile. This intermediate possesses the requisite functionality to undergo cyclocondensation with reagents like hydrazines or guanidine to form pyrazoles or pyrimidines, respectively.

Another prominent application is in the synthesis of 2-amino-4H-pyran derivatives. In these multicomponent reactions, an aldehyde, malononitrile, and a 1,3-dicarbonyl compound react in the presence of a catalyst. nih.gov The reaction typically proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. While the direct use of this compound in such one-pot reactions is less common, its Knoevenagel adduct, 2-(4-chloro-3-methylbenzylidene)malononitrile, is a key intermediate in these pathways, highlighting the central role of this structural motif in heterocyclic synthesis.

Synthesis of Pyridine and Dihydropyridine (B1217469) Derivatives

The synthesis of pyridine and dihydropyridine derivatives is a cornerstone of heterocyclic chemistry, and malononitrile is a well-established precursor in these transformations. One notable reaction involves the condensation of 4-(4-chloro-3-methylphenyl)-4-oxobut-2-enoic acid with malononitrile. In the presence of piperidine as a catalyst, this reaction yields a 4H-pyran derivative. However, when ammonium (B1175870) acetate (B1210297) is used as the catalyst, the reaction proceeds to form the corresponding pyridine derivative. This highlights the crucial role of the catalyst in directing the reaction pathway towards either the oxygen-containing or nitrogen-containing heterocycle.

ReactantsCatalystProduct
4-(4-chloro-3-methylphenyl)-4-oxobut-2-enoic acid, MalononitrilePiperidine4H-Pyran derivative
4-(4-chloro-3-methylphenyl)-4-oxobut-2-enoic acid, MalononitrileAmmonium AcetatePyridine derivative

Formation of Fused Heterocyclic Systems (e.g., Indoles, Quinolines)

Access to Spirocyclic Compounds

Spirocyclic compounds, characterized by their unique three-dimensional structures, are of significant interest in medicinal chemistry. The malononitrile moiety is a versatile functional group for the construction of spirocyclic frameworks. Although specific examples utilizing this compound are yet to be reported, the established methodologies for the synthesis of spiro compounds from other malononitrile derivatives suggest that this compound could serve as a valuable precursor in this area.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is substituted with both an activating group (methyl) and a deactivating group (chloro), as well as the strongly deactivating malononitrile group. The malononitrile group, being a powerful electron-withdrawing group, significantly deactivates the aromatic ring towards electrophilic aromatic substitution. As a result, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the phenyl ring are expected to be highly challenging and likely require harsh reaction conditions, if they are feasible at all. The directing effects of the existing substituents would also need to be considered, with the methyl group being ortho, para-directing and the chloro group being ortho, para-directing but deactivating. However, the strong deactivating effect of the malononitrile substituent is expected to dominate, making electrophilic substitution an unfavorable process.

Mechanistic Studies of Key Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes.

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are key to unraveling reaction mechanisms. For the reactions of this compound, it is anticipated that intermediates such as Knoevenagel condensation products, Michael adducts, and various cyclized intermediates would be involved, depending on the specific reaction pathway. Spectroscopic techniques such as NMR and mass spectrometry, coupled with computational studies, would be invaluable in elucidating the structures of these transient species.

Transition State Analysis and Reaction Coordinate Determination

Computational chemistry provides powerful tools for studying the energetics of reaction pathways. Transition state analysis and reaction coordinate determination for the key transformations of this compound would offer deep insights into the factors controlling the reaction rates and product selectivity. Such studies could help in understanding the role of catalysts and predicting the outcome of new reactions. To date, specific computational studies on the reaction mechanisms of this particular compound have not been reported in the literature.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-limiting step of a reaction and probing the structure of the transition state. This is achieved by measuring the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes. For reactions involving this compound, KIE studies would typically focus on the C-H bond at the malononitrile's central carbon, as this is the most likely site of bond cleavage in base-catalyzed reactions.

In a hypothetical base-catalyzed deprotonation of this compound, the primary deuterium KIE (kH/kD) would be measured by comparing the reaction rates of the standard compound with its deuterated analogue, this compound-d1. A significant primary KIE (typically > 2) would indicate that the C-H bond is being broken in the rate-determining step of the reaction. The magnitude of the KIE can also provide information about the symmetry of the transition state.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Deprotonation of this compound

ReactantRate Constant (k) at 25°C (s⁻¹)Kinetic Isotope Effect (kH/kD)
This compound3.5 x 10⁻⁴5.8
This compound-d16.0 x 10⁻⁵

Note: The data presented in this table is illustrative and intended to represent typical results from such an experiment.

Secondary KIEs could also be employed to understand changes in hybridization at specific atomic centers during the reaction. For instance, isotopic substitution at positions adjacent to the reaction center could reveal details about the transition state geometry.

Computational Validation of Reaction Mechanisms

Computational chemistry provides a theoretical framework to complement experimental findings from KIE studies and other mechanistic probes. rsc.org Using quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to model the reaction pathways of this compound. These calculations can locate and characterize the geometries and energies of reactants, transition states, and products along a reaction coordinate.

For a given reaction of this compound, computational models can be used to:

Predict Reaction Barriers: The calculated activation energy for a proposed mechanism can be compared with experimentally determined activation parameters.

Visualize Transition States: The three-dimensional structure of the transition state can be visualized, providing insights into the bonding and stereochemistry of the rate-limiting step.

Calculate Theoretical KIEs: The vibrational frequencies of the reactant and transition state for both the normal and isotopically labeled species can be calculated. From these frequencies, a theoretical KIE can be determined and compared with the experimental value to validate the proposed mechanism and transition state structure. nih.gov

Table 2: Illustrative Computational Data for a Proposed Reaction Mechanism of this compound

ParameterCalculated Value
Activation Energy (ΔG‡)22.5 kcal/mol
Key Transition State Bond DistancesC-H: 1.5 Å, H-Base: 1.2 Å
Calculated Primary KIE (kH/kD)6.1

Note: The data in this table is hypothetical and serves to illustrate the types of results obtained from computational studies.

The congruence between experimentally measured KIEs and computationally predicted values lends strong support to a proposed reaction mechanism. Discrepancies, on the other hand, can guide the refinement of the mechanistic hypothesis and prompt further experimental and theoretical investigation. Through this synergistic approach, a detailed and accurate picture of the reaction chemistry of this compound can be constructed.

Computational and Theoretical Chemistry of 2 4 Chloro 3 Methylphenyl Malononitrile

Quantum Chemical Analysis of Electronic Structure

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The energies of these orbitals and the gap between them are critical determinants of a molecule's kinetic stability and its propensity to engage in chemical reactions. malayajournal.org

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. taylorandfrancis.com A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and lower kinetic stability. malayajournal.org For 2-(4-chloro-3-methylphenyl)malononitrile, the electron-withdrawing nature of the chloro and cyano groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The phenyl ring, substituted with a methyl group, will influence the energy of the HOMO.

Table 1: Illustrative Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)Description
HOMO-7.5Highest Occupied Molecular Orbital; primarily located on the substituted phenyl ring.
LUMO-2.1Lowest Unoccupied Molecular Orbital; predominantly localized on the malononitrile (B47326) moiety.
HOMO-LUMO Gap (ΔE)5.4Energy difference between HOMO and LUMO, indicating moderate kinetic stability.

Note: The values in this table are illustrative and represent typical energies for similar aromatic malononitrile derivatives.

Mulliken and Löwdin Charge Analysis

To understand the distribution of charge within the this compound molecule, Mulliken and Löwdin population analyses are employed. These methods partition the total electron density among the constituent atoms, providing insights into the electrostatic interactions within the molecule and with its environment. However, it's important to note that these methods can be highly dependent on the chosen basis set. stackexchange.com

The electronegative chlorine and nitrogen atoms are expected to carry partial negative charges, while the carbon atoms of the cyano groups and the carbon attached to the chlorine will likely exhibit partial positive charges. The methyl group will have a slight electron-donating effect on the phenyl ring.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

AtomMulliken Charge (a.u.)
Cl-0.25
N (cyano)-0.30
C (cyano)+0.15
C (attached to Cl)+0.20
C (methyl)-0.10

Note: These values are hypothetical and serve to illustrate the expected charge distribution.

Electrostatic Potential Surface (ESP) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net This is invaluable for predicting how the molecule will interact with other chemical species. malayajournal.org

For this compound, the ESP map would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the cyano groups and the chlorine atom, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and potentially the carbon atom of the malononitrile group, suggesting these as locations for nucleophilic interaction.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule, conformational analysis and molecular dynamics (MD) simulations offer a dynamic perspective on its behavior, considering the flexibility of the molecule and the influence of its environment.

Rotational Barriers and Energy Minima

The bond connecting the substituted phenyl ring to the malononitrile group is a key rotational axis. The rotation around this bond is not free and is associated with energy barriers due to steric hindrance and changes in electronic conjugation. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable conformations (energy minima) and the transition states between them.

The most stable conformation is likely to be one where the steric clash between the ortho-substituent (methyl group) and the malononitrile group is minimized. The planarity of the molecule will also be a factor, as a more planar structure would allow for better π-conjugation between the phenyl ring and the cyano groups.

Solvent Effects on Conformation and Reactivity

The presence of a solvent can significantly influence the conformation and reactivity of a molecule. Molecular dynamics simulations can be used to study the behavior of this compound in different solvent environments. nih.gov

In a polar solvent, the more polar conformations of the molecule would be stabilized. The solvent can also affect the energy of the frontier orbitals, thereby modulating the molecule's reactivity. For instance, a polar solvent might stabilize the charge-separated transition states of certain reactions, thus increasing the reaction rate. MD simulations can provide detailed information on the solvation shell around the molecule and the specific interactions (e.g., hydrogen bonding) between the solute and solvent molecules.

Reactivity Descriptors and Prediction of Reaction Sites

In computational chemistry, reactivity descriptors are essential tools derived from conceptual density functional theory (DFT) that help in predicting the most probable sites for chemical reactions on a molecule. These descriptors are calculated based on the changes in electron density.

The Fukui function, ƒ(r), is a fundamental local reactivity descriptor that indicates the propensity of a specific region of a molecule to either donate or accept an electron. wikipedia.org It quantifies the change in electron density at a particular point in space when an electron is added to or removed from the molecule. wikipedia.org By analyzing the Fukui function, chemists can identify the most likely sites for nucleophilic and electrophilic attack.

There are three main types of Fukui functions:

ƒ+(r): This function measures the reactivity towards a nucleophilic attack (attack by an electron-rich species). A higher value of ƒ+(r) at a particular atomic site indicates a greater susceptibility to nucleophilic attack.

ƒ-(r): This function gauges the reactivity towards an electrophilic attack (attack by an electron-deficient species). A larger value of ƒ-(r) suggests that the atomic site is more prone to electrophilic attack.

ƒ0(r): This function is used to predict sites for radical attack.

For this compound, a Fukui function analysis would involve calculating these values for each atom. It would be expected that the nitrogen atoms of the nitrile groups would exhibit high ƒ-(r) values, making them susceptible to electrophilic attack. Conversely, specific carbon atoms on the phenyl ring could show higher ƒ+(r) values, indicating potential sites for nucleophilic attack.

A hypothetical data table for condensed Fukui functions (values condensed to individual atoms) might look like this:

Atomƒ⁺ (for nucleophilic attack)ƒ⁻ (for electrophilic attack)
C10.050.02
C20.030.06
N10.010.15
N20.010.15
Cl0.020.04
Note: The data in this table is hypothetical and for illustrative purposes only.

The dual descriptor, Δƒ(r), is a more advanced reactivity descriptor that provides a clearer and more unambiguous prediction of reactive sites compared to the Fukui function alone. nih.gov It is defined as the difference between the Fukui functions for nucleophilic and electrophilic attack (Δƒ(r) = ƒ+(r) - ƒ-(r)). nih.gov

The sign of the dual descriptor indicates the nature of the reactivity at a specific site:

Δƒ(r) > 0: The site is predominantly electrophilic and is susceptible to nucleophilic attack.

Δƒ(r) < 0: The site is predominantly nucleophilic and is prone to electrophilic attack.

A dual descriptor analysis of this compound would provide a detailed map of its reactivity. It would likely highlight the electron-withdrawing nature of the malononitrile group and the influence of the chloro and methyl substituents on the reactivity of the phenyl ring. For instance, regions around the nitrile carbons might show a positive dual descriptor value, confirming their electrophilic character, while certain positions on the aromatic ring might exhibit negative values, indicating nucleophilic character.

Theoretical Prediction of Spectroscopic Parameters (excluding simple identification)

Computational chemistry allows for the accurate prediction of various spectroscopic parameters. These theoretical calculations are invaluable for interpreting experimental spectra and understanding the underlying molecular properties.

Theoretical vibrational frequency calculations, typically performed using DFT methods like B3LYP, can predict the infrared (IR) and Raman spectra of a molecule. scispace.comnih.gov These calculations provide the frequencies of the normal modes of vibration, which correspond to the peaks observed in the experimental spectra. researchgate.net

For this compound, these calculations would predict the characteristic vibrational frequencies for its functional groups, including:

C≡N stretching: A strong band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹.

C-Cl stretching: A band in the fingerprint region of the IR spectrum.

Aromatic C-H stretching: Bands typically above 3000 cm⁻¹.

Methyl C-H stretching: Bands around 2850-2960 cm⁻¹.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

A comparison of the calculated and experimental spectra can aid in the precise assignment of vibrational modes and confirm the molecular structure.

A hypothetical table of calculated and experimental vibrational frequencies might be presented as follows:

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(C≡N)22452240Nitrile stretch
ν(C-Cl)750748C-Cl stretch
ν(C-H) aromatic30803075Aromatic C-H stretch
ν(C-H) methyl29502945Methyl C-H stretch
Note: The data in this table is hypothetical and for illustrative purposes only.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. wisc.edumodgraph.co.uk These predictions are highly sensitive to the electronic environment of each nucleus.

For this compound, NMR chemical shift predictions would help in assigning the signals in the experimental spectra to specific protons and carbon atoms. The calculations would account for the influence of the electron-withdrawing nitrile and chloro groups and the electron-donating methyl group on the chemical shifts of the aromatic protons and carbons. Discrepancies between predicted and experimental shifts can reveal subtle conformational or solvent effects. nih.gov

A hypothetical comparison of predicted and experimental chemical shifts could be tabulated as:

AtomPredicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)
C (ipso-malononitrile)120.5121.0--
C (cyano)115.2115.8--
C (aromatic)130.1-135.8130.5-136.27.4-7.87.3-7.7
C (methyl)20.320.12.42.3
Note: The data in this table is hypothetical and for illustrative purposes only.

Structure-Reactivity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies explore the connection between the chemical structure of a molecule and its biological activity. gardp.orgwikipedia.org By systematically modifying the structure of a compound and evaluating the impact on its activity, researchers can identify the key molecular features responsible for its biological effects. oncodesign-services.com

While specific SAR studies for this compound are not available, one can hypothesize how such a study might be approached. Malononitrile derivatives are known to possess a wide range of biological activities. scm.com A hypothetical SAR study of this compound could involve synthesizing analogs with variations at different positions:

Substitution on the phenyl ring: The chloro and methyl groups could be replaced with other substituents (e.g., fluoro, bromo, methoxy, nitro) to probe the effect of electronic and steric properties on activity.

Modification of the malononitrile group: While the dicyano moiety is often crucial for activity, subtle modifications could be explored.

The goal of such a study would be to develop a model that relates the structural features of these compounds to their biological activity, guiding the design of more potent and selective molecules. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 4 Chloro 3 Methylphenyl Malononitrile and Its Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For substituted benzylidenemalononitriles, this technique provides crucial information on conformation, molecular packing, and the non-covalent interactions that govern the crystal lattice.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

In the absence of a published crystal structure for 2-(4-Chloro-3-methylphenyl)malononitrile, its solid-state packing can be inferred from analogues like 2-(4-methylbenzylidene)malononitrile (B52347) and (E)-2-[4-(2-Chlorophenyl)but-3-en-2-ylidene]malononitrile. nih.govnih.gov The crystal packing in these types of structures is frequently dominated by a network of weak intermolecular interactions.

A primary interaction observed is the C—H⋯N hydrogen bond, where the acidic vinylic proton or aromatic protons act as hydrogen bond donors to the nitrogen atoms of the nitrile groups on adjacent molecules. nih.govnih.gov These interactions often link molecules into supramolecular chains or more complex networks. nih.gov

Table 1: Representative Crystallographic Data for an Analogous Benzylidenemalononitrile (B1330407) Compound

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 7.0043 (5)
b (Å) 7.5270 (5)
c (Å) 9.5396 (6)
α (°) 106.757 (4)
β (°) 96.592 (4)
γ (°) 105.204 (4)
Volume (ų) 454.75 (5)
Z 2

Data for 2-(4-methylbenzylidene)malononitrile serves as a representative example. nih.gov

Polymorphism and Co-crystallization Research

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal forms, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit varied physical properties. Research on compounds containing chloro-phenyl groups and on complex malononitrile (B47326) derivatives has demonstrated their propensity to form polymorphs. mdpi.comnih.gov For instance, 2-(4-(diphenylamino)benzylidene)malononitrile has been isolated in both orthorhombic and monoclinic crystal systems by varying crystallization conditions. mdpi.com

The formation of different polymorphs is often dictated by a delicate balance of intermolecular forces, including hydrogen bonding and π–π stacking. nih.gov For this compound, it is plausible that different crystallization solvents or conditions could lead to polymorphs with distinct packing arrangements and intermolecular interactions. Co-crystallization, the process of forming a crystalline solid with a stoichiometric amount of a second compound (a coformer), is another avenue for modifying the solid-state properties of this molecule, though specific studies on this compound are not currently available.

Conformational Insights in the Solid State

The solid-state conformation of benzylidenemalononitrile derivatives is typically near-planar. nih.gov The dihedral angle between the plane of the phenyl ring and the malononitrile group is generally small, indicating a high degree of conjugation across the molecule. In the crystal structure of 2-(4-methylbenzylidene)malononitrile, the molecule is reported to be approximately planar, with a root-mean-square deviation for all non-hydrogen atoms of only 0.023 Å. nih.gov This planarity facilitates efficient crystal packing and maximizes intermolecular interactions. It is highly probable that this compound adopts a similar planar conformation in the solid state to optimize its electronic and packing energies.

Detailed Vibrational Spectroscopy (IR, Raman) for Bonding and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. By analyzing the vibrational frequencies of this compound, key structural features can be confirmed. researchgate.net

The most characteristic vibration is the C≡N stretching mode of the nitrile groups. This typically appears as a strong, sharp band in the FT-IR spectrum in the region of 2220-2230 cm⁻¹. mdpi.com The aromatic C=C stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl group are anticipated above 3000 cm⁻¹. nih.gov

The presence of the chloro-substituent can be identified by the C-Cl stretching vibration, which typically occurs in the lower frequency "fingerprint" region of the spectrum, generally between 600 and 800 cm⁻¹. researchgate.net Bending vibrations for the methyl group and aromatic C-H bonds appear at lower wavenumbers. nih.gov Combining FT-IR and Raman spectroscopy provides a more complete vibrational analysis, as some modes that are weak in IR may be strong in Raman, and vice versa. ijtsrd.com

Table 2: Predicted Vibrational Assignments for this compound

Wavenumber (cm⁻¹) Assignment Intensity (IR)
> 3000 Aromatic & Vinylic C-H Stretch Medium-Weak
2920-2980 Methyl (CH₃) Asymmetric/Symmetric Stretch Medium-Weak
~2225 Nitrile (C≡N) Stretch Strong, Sharp
1550-1600 Aromatic C=C Stretch Medium-Strong
1450-1500 Aromatic C=C Stretch Medium-Strong
~1380 Methyl (CH₃) Symmetric Bend Medium
600-800 C-Cl Stretch Strong

Assignments are based on data from analogous compounds. mdpi.comnih.govresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of organic compounds in solution. While 1D ¹H and ¹³C NMR provide primary structural information, 2D techniques are necessary for unambiguous assignment of all signals.

Based on published data for analogous compounds like 2-(4-chlorobenzylidene)malononitrile and 2-(4-methylbenzylidene)malononitrile, the expected chemical shifts for this compound can be predicted. rsc.orgrsc.org The ¹H NMR spectrum would feature a singlet for the methyl group (around 2.4 ppm), a singlet for the vinylic proton (around 7.7-8.5 ppm), and a set of signals for the three aromatic protons in the 7.5-8.0 ppm range. The ¹³C NMR spectrum would show signals for the methyl carbon (~20 ppm), the two nitrile carbons (~113-115 ppm), and a series of aromatic and vinylic carbons between ~80 and 160 ppm. rsc.org

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To definitively assign each proton and carbon signal, a suite of 2D NMR experiments is employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this molecule, COSY would show correlations between the coupled aromatic protons, helping to distinguish them from one another based on their splitting patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu It would be used to unambiguously link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton signal to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com HMBC is crucial for piecing together the molecular skeleton. For instance, the vinylic proton would show correlations to the nitrile carbons and several aromatic carbons, confirming the connectivity around the double bond. The methyl protons would show correlations to the aromatic carbons they are attached to and the adjacent carbon, confirming the substitution pattern on the phenyl ring.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals for this compound can be achieved. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-(4-methylbenzylidene)malononitrile
(E)-2-[4-(2-Chlorophenyl)but-3-en-2-ylidene]malononitrile
2-(4-(diphenylamino)benzylidene)malononitrile

Dynamic NMR for Rotational Barriers and Exchange Processes

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique used to study the rates of chemical exchange processes that occur on the NMR timescale. These processes can include conformational changes, such as bond rotations, and intermolecular interactions. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters of these dynamic processes, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the rotational barrier.

In the context of this compound, DNMR could potentially be used to investigate the rotational barrier around the single bond connecting the phenyl ring to the malononitrile group. The presence of substituents on the phenyl ring could lead to hindered rotation, resulting in distinct conformers that could be observed at low temperatures. As the temperature is increased, the rate of rotation would increase, leading to coalescence of the NMR signals, from which the rotational barrier could be calculated. However, no specific studies applying DNMR to this compound have been found.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways upon ionization. The precise mass measurement allows for the unambiguous determination of the molecular formula.

For this compound, HRMS would be expected to show a characteristic isotopic pattern due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This would result in two major peaks in the mass spectrum separated by two mass units, with the M+2 peak having an intensity of about one-third of the molecular ion peak.

The fragmentation of this compound in the mass spectrometer would likely proceed through several pathways, including the loss of the cyano groups, cleavage of the bond between the phenyl ring and the malononitrile moiety, and fragmentation of the substituted phenyl ring. Detailed analysis of the fragment ions would provide valuable information about the structure and bonding within the molecule. Despite the theoretical applicability of this technique, specific HRMS data and fragmentation analysis for this compound are not available in the reviewed literature.

Electronic Absorption and Emission Spectroscopy for Elucidating Excited States

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule and to probe the nature of its excited states. The absorption spectrum reveals the wavelengths of light that a molecule absorbs to promote electrons to higher energy levels, while the emission spectrum shows the light emitted as the molecule relaxes from an excited state back to the ground state.

For a molecule like this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π-π* transitions within the aromatic ring and the conjugated system formed by the phenyl ring and the malononitrile group. The position and intensity of these bands would be influenced by the substituents on the phenyl ring. While malononitrile derivatives are known to be used in the synthesis of various dyes and functional materials, specific absorption and emission data for this compound, which would provide insight into its electronic structure and potential applications in materials science, could not be located.

Application of 2 4 Chloro 3 Methylphenyl Malononitrile As a Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The unique electronic and structural properties of 2-(4-Chloro-3-methylphenyl)malononitrile, specifically the electron-withdrawing nature of the two cyano groups, render the α,β-unsaturated system highly susceptible to nucleophilic attack. This reactivity is harnessed by synthetic chemists to forge new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks from simple starting materials.

While direct application of this compound in the total synthesis of a specific natural product is not extensively documented, its structural motif, arylidenemalononitrile, is fundamental to the synthesis of scaffolds found in numerous biologically active compounds. Its true value lies in its role in multicomponent reactions (MCRs) to produce highly functionalized heterocyclic intermediates, such as polysubstituted dihydropyridines, 4H-pyrans, and pyranopyrimidines, which are core structures in many natural alkaloids and pharmacologically important molecules. nih.govresearchgate.net

The primary reaction enabling this is the Knoevenagel condensation of 4-chloro-3-methylbenzaldehyde (B52831) with malononitrile (B47326) to form the title compound. This product then serves as a highly reactive Michael acceptor. For instance, in a typical three-component reaction for the synthesis of a 4H-pyran ring, an aldehyde (in this case, 4-chloro-3-methylbenzaldehyde), malononitrile, and a C-H activated acidic compound (like dimedone or a β-ketoester) are reacted together. nih.gov The arylidenemalononitrile intermediate is formed in situ and immediately undergoes a Michael addition with the enolized C-H acid, followed by intramolecular cyclization and dehydration to yield the final pyran scaffold. This one-pot synthesis provides a rapid and efficient entry to molecular cores that are central to many natural products.

Table 1: Representative Synthesis of 4H-Pyran Scaffold via In Situ Generated Arylidenemalononitrile Intermediate

Reactant AReactant BReactant CCatalystSolventProduct Scaffold
4-Chloro-3-methylbenzaldehydeMalononitrileDimedoneCuFe2O4@starchEthanolSubstituted 2-amino-3-cyano-4H-pyran

This table illustrates a general reaction pathway for constructing heterocyclic intermediates relevant to natural product synthesis. nih.gov

The synthesis of diverse libraries of complex molecules is essential for chemical biology research to probe biological systems and identify new therapeutic agents. This compound serves as an ideal precursor for generating such libraries due to its predictable reactivity in MCRs. The resulting heterocyclic scaffolds, such as pyridines and pyrimidines, are privileged structures in medicinal chemistry. nih.govresearchgate.net

For example, the reaction of this compound with various ketones and ammonium (B1175870) acetate (B1210297) can lead to the formation of highly substituted 1,4-dihydropyridine (B1200194) derivatives. The reaction proceeds through a sequence of Michael addition, cyclization, and tautomerization. The substituents on the resulting dihydropyridine (B1217469) ring can be easily varied by changing the starting ketone, allowing for the creation of a large number of analogs for structure-activity relationship (SAR) studies. These scaffolds can be further functionalized to develop targeted probes or modulators of protein function. The inherent reactivity of the malononitrile moiety provides a robust platform for building molecular complexity in a single, efficient step. nih.gov

Role in the Design and Synthesis of Photoactive and Electroactive Organic Molecules

The molecular structure of this compound is intrinsically polarized, making it a prime candidate for incorporation into photoactive and electroactive materials. The design principles revolve around creating and modulating an intramolecular charge transfer (ICT) system within the molecule.

The core principle behind the design of push-pull systems is the covalent linking of an electron-donating (donor) group to an electron-accepting (acceptor) group through a π-conjugated bridge. In this compound, the dicyanovinyl group, =C(CN)₂, is a powerful electron acceptor. The 4-chloro-3-methylphenyl group, while only a modest electron donor, completes the essential D-π-A structure.

Upon photoexcitation, an electron is promoted from a molecular orbital primarily located on the donor (phenyl ring) to one centered on the acceptor (malononitrile moiety). This phenomenon, known as intramolecular charge transfer (ICT), results in a significant change in the molecule's dipole moment between the ground and excited states. This ICT character is the foundation for many interesting photophysical properties, including solvatochromism, where the absorption and fluorescence spectra of the molecule shift in response to the polarity of the solvent. The design allows for systematic tuning of these properties by modifying the donor, acceptor, or π-bridge to control the energy of the charge transfer state.

Molecules with strong ICT characteristics are excellent candidates for second-order nonlinear optical (NLO) applications. nih.gov NLO materials can alter the frequency of incident light, a property essential for applications in telecommunications and optical information processing. nih.gov The key molecular parameter governing this effect is the first hyperpolarizability (β).

The design of NLO chromophores based on the 2-(aryl)malononitrile scaffold focuses on maximizing the β value. This is achieved by:

Increasing Donor Strength: Replacing the substituted phenyl group with a stronger electron donor, such as a dimethylamino or methoxy-substituted phenyl ring.

Strengthening the Acceptor: The malononitrile group is already a very strong acceptor. researchgate.net

Extending the π-Conjugated Bridge: Lengthening the bridge between the donor and acceptor enhances the charge separation distance and typically increases β.

While this compound itself may be a modest NLO chromophore, it serves as a model system and a synthetic intermediate. The principles used in its design are directly applicable to the creation of more potent NLO molecules. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict the hyperpolarizability of designed molecules before synthesis, guiding the development of new materials. biointerfaceresearch.com

Table 2: Key Molecular Features for NLO Activity in D-π-A Systems

Molecular ComponentRoleExample in Title CompoundStrategy for Enhancement
Donor (D)Electron-donating group4-Chloro-3-methylphenylIntroduce stronger donating groups (e.g., -NMe₂, -OMe)
π-BridgeConjugated system for electron delocalizationEthenyl (-)Extend conjugation (e.g., styryl, polyene)
Acceptor (A)Electron-withdrawing groupMalononitrileUse other strong acceptors (e.g., tricyanovinyl)

Utilization in the Development of Chemodosimeters and Molecular Probes

The reactivity of the electron-poor double bond in this compound is the key principle for its use in designing chemodosimeters and molecular probes. These are molecules designed to signal the presence of a specific chemical species (analyte) through a measurable change, such as color or fluorescence.

The underlying reaction principle is often a nucleophilic addition (specifically, a Michael addition) to the double bond. When a nucleophilic analyte is present, it can attack the β-carbon of the α,β-unsaturated system. This addition reaction transforms the sp² hybridized carbon into an sp³ carbon, which disrupts the π-conjugation between the phenyl donor and the malononitrile acceptor.

This disruption of the ICT pathway leads to a dramatic change in the molecule's electronic structure and, consequently, its photophysical properties. Typically, the long-wavelength absorption band responsible for the molecule's color disappears, resulting in a colorimetric response (e.g., from yellow to colorless). nih.gov If the molecule is fluorescent, the emission can be either quenched or turned on, providing a fluorometric signal. Because this signaling mechanism is based on an irreversible covalent bond-forming reaction, the system acts as a chemodosimeter. The selectivity of the probe can be tuned by modifying the steric and electronic properties of the arylidenemalononitrile core to favor reaction with a specific target analyte.

Reaction-Based Sensing Mechanisms

The primary mechanism through which derivatives of this compound can function as chemical sensors is through reaction-based sensing. This approach relies on a specific and irreversible chemical reaction between the probe molecule and the target analyte, which results in a detectable change in the probe's photophysical properties, such as a change in color (chromogenic) or fluorescence (fluorogenic).

The core of this sensing capability lies in the dicyanovinyl group, which is a potent electron-withdrawing moiety. This group polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is the foundation for the design of sensors for various nucleophilic analytes.

A key reaction exploited in this context is the Michael addition , or more broadly, a nucleophilic addition to the activated double bond. When a nucleophilic analyte is introduced, it can add to the dicyanovinyl group of a probe derived from this compound. This addition disrupts the π-conjugation of the molecule, leading to a significant alteration of its electronic structure and, consequently, its absorption and emission spectra.

For instance, primary and secondary amines, thiols, and cyanide ions are common nucleophiles that can be detected using this mechanism. rsc.orgmdpi.commdpi.com The reaction with these analytes would convert the planar, conjugated dicyanovinyl structure into a non-conjugated, saturated system. This disruption of the intramolecular charge transfer (ICT) from a donor part of the molecule to the electron-accepting dicyanovinyl group is the fundamental principle behind the signal generation. rsc.orguminho.pt

Another potential reaction-based sensing mechanism involves cyclization reactions . Following a nucleophilic addition, a subsequent intramolecular cyclization can occur, leading to the formation of a new heterocyclic ring. This transformation would also cause a dramatic change in the molecule's spectroscopic properties, providing a clear signal for the presence of the analyte. The specific design of the probe would dictate the favorability of such a cyclization pathway.

The general reaction scheme for the detection of a nucleophile (Nu⁻) by a probe based on this compound can be depicted as follows:

Figure 1: General mechanism of nucleophilic addition to a dicyanovinyl-based probe.
(4-Chloro-3-methylphenyl)-CH=C(CN)₂ + Nu⁻ → (4-Chloro-3-methylphenyl)-CH(Nu)-C⁻(CN)₂Followed by protonation to yield the final adduct.

This reaction-based approach offers high selectivity as the sensing is governed by a specific chemical transformation rather than simple physical interactions. The choice of the reaction type and the design of the probe's molecular structure allow for the tuning of selectivity towards different target analytes.

Fluorogenic or Chromogenic Probe Design

The design of fluorogenic or chromogenic probes utilizing this compound as a building block revolves around the strategic incorporation of this reactive moiety into a larger π-conjugated system that includes a fluorophore or a chromophore.

Chromogenic Probe Design:

For chromogenic probes, the this compound unit would typically be connected to an electron-donating group through a conjugated bridge. This "push-pull" architecture creates a molecule with a strong ICT band in the visible region, rendering the compound colored.

Principle: The initial probe molecule is colored. Upon reaction with an analyte, the nucleophilic addition to the dicyanovinyl group disrupts the conjugation and the ICT character. mdpi.com This leads to a blue shift in the absorption spectrum, causing the color of the solution to fade or change, which can be easily observed by the naked eye. rsc.org

An example of a simple chromogenic probe design would involve coupling the this compound moiety with an electron-rich aromatic ring, such as an aniline (B41778) or a phenol (B47542) derivative.

Probe ComponentFunctionExample Structure Fragment
Recognition UnitReacts with the analyteThis compound
Signaling UnitUndergoes a change in colorπ-conjugated system with ICT character
Electron-Donating GroupPushes electron densityAniline, Phenol, etc.

Fluorogenic Probe Design:

In the design of fluorogenic probes, the this compound group often acts as a fluorescence quencher when attached to a fluorophore.

Principle: The initial probe is non-fluorescent or weakly fluorescent. The electron-withdrawing nature of the dicyanovinyl group can quench the fluorescence of the attached fluorophore through mechanisms like photoinduced electron transfer (PeT) or by promoting non-radiative decay pathways due to the ICT state. The reaction with an analyte disrupts the electronic communication between the fluorophore and the quencher (the dicyanovinyl group). rsc.org This "turns on" the fluorescence, resulting in a significant increase in emission intensity. mdpi.com

The design of a "turn-on" fluorescent probe would involve linking the this compound unit to a well-known fluorophore. The choice of the fluorophore allows for tuning the emission wavelength.

Probe ComponentFunctionExample Fluorophore
Recognition & Quenching UnitReacts with analyte and quenches fluorescenceThis compound
FluorophoreEmits light upon release from quenchingCoumarin, Fluorescein, Naphthalimide
LinkerConnects the fluorophore and recognition unitCan be a simple bond or a short chain

The following table summarizes the expected changes in the photophysical properties of probes based on this compound upon reaction with a target analyte.

Probe TypeInitial StateFinal State (after reaction with analyte)Signal
Chromogenic Colored (strong absorption in the visible region)Colorless or different color (absorption shifts to UV)Colorimetric change
Fluorogenic Non-fluorescent or weakly fluorescentHighly fluorescentFluorescence "turn-on"

The versatility of the this compound scaffold allows for the development of a wide array of reaction-based probes. By modifying the substituents on the phenyl ring or by incorporating different fluorophores and chromophores, the sensitivity, selectivity, and optical response of the resulting sensors can be finely tuned for specific applications.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Synthesis and Derivatization

The efficient synthesis of 2-(4-Chloro-3-methylphenyl)malononitrile and its derivatives is paramount for its broader application. Future research will likely focus on developing innovative catalytic systems that offer improved yields, selectivity, and sustainability compared to traditional methods.

Detailed research is anticipated in the following areas:

Heterogeneous Catalysis: The development of solid-supported catalysts, such as metal nanoparticles on porous materials (e.g., zeolites, metal-organic frameworks), offers significant advantages, including ease of separation, reusability, and suitability for continuous flow processes. For instance, magnetically recyclable bionanocatalysts like CuFe2O4@starch have shown promise in multicomponent reactions involving malononitrile (B47326), suggesting a pathway for more eco-friendly syntheses. nih.gov

Organocatalysis: Metal-free catalytic systems are gaining traction due to their lower toxicity and cost. Chiral organocatalysts could enable the enantioselective synthesis of derivatives, a crucial aspect for applications requiring specific stereoisomers.

Biocatalysis: The use of enzymes (e.g., nitrilases, reductases) could provide highly selective and environmentally benign routes for both the synthesis and derivatization of the target molecule under mild reaction conditions.

Table 1: Comparison of Potential Catalytic Systems for Synthesis/Derivatization
Catalytic SystemPotential AdvantagesResearch FocusHypothetical Example
Heterogeneous (e.g., Pd/C)Easy separation, reusability, high stabilityImproving catalyst lifetime and activitySuzuki coupling on the chloro-substituent
Homogeneous (e.g., Ru-complex)High activity and selectivity, mild conditionsCatalyst recovery and recycling strategiesDirected C-H functionalization of the phenyl ring
Organocatalysis (e.g., Proline)Metal-free, low toxicity, enantioselectivityDevelopment of novel chiral catalystsAsymmetric Michael addition to the malononitrile moiety
Biocatalysis (e.g., Nitrilase)High chemo- and regioselectivity, green chemistryEnzyme screening and engineeringSelective hydrolysis of one nitrile group

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing presents a significant opportunity for the synthesis of this compound. mdpi.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, consistency, and scalability. scribd.comnih.gov

Emerging opportunities include:

Automated Reaction Optimization: Integrating flow reactors with automated sampling and in-line analytical techniques (e.g., HPLC, NMR) allows for high-throughput experimentation. researchgate.net This setup can be coupled with optimization algorithms to rapidly identify the ideal reaction conditions for yield and purity. scribd.com

Telescoped Synthesis: Multi-step syntheses involving this compound as an intermediate can be "telescoped" into a single, continuous process without the need to isolate and purify intermediates. researchgate.net This drastically reduces waste, manual labor, and production time.

Enhanced Safety: Flow reactors handle only small volumes of material at any given moment, significantly mitigating the risks associated with exothermic reactions or the use of hazardous reagents.

Table 2: Hypothetical Comparison of Batch vs. Flow Synthesis
ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction TimeHours to daysMinutes to hours
Heat TransferPoor, risk of local hotspotsExcellent, precise temperature control
ScalabilityChallenging, requires process redesignStraightforward, by running longer or in parallel
Safety ProfileHigher risk with large volumesInherently safer due to small reactor volume
Process ControlLimitedHigh precision and automation potential

Chemo- and Regioselective Functionalization Strategies

The molecular architecture of this compound offers multiple reactive sites for further chemical modification. A key area of future research will be the development of strategies to selectively functionalize one site without affecting the others. nih.gov

Potential strategies to explore include:

Aromatic Ring Functionalization: Methods for selective C-H activation or directed ortho-metalation could allow for the introduction of new substituents onto the phenyl ring, leveraging the existing chloro and methyl groups as directing elements. rsc.org

Methyl Group Modification: Radical-based or oxidative reactions could be developed to functionalize the benzylic methyl group, converting it into hydroxymethyl, carboxyl, or other useful functional groups.

Malononitrile Moiety Reactions: The acidic alpha-proton of the malononitrile group is a key handle for C-C bond formation via alkylation or condensation reactions. Furthermore, the two nitrile groups offer a platform for cycloaddition reactions or selective hydrolysis/reduction to form amides, amines, or carboxylic acids.

Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating experimental research. nih.gov For this compound, advanced computational methods can offer significant insights.

Future applications include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the molecule's electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential map. nih.gov This information helps predict the most reactive sites for electrophilic or nucleophilic attack, guiding the design of selective functionalization strategies. nih.gov

Reaction Mechanism Modeling: Simulating potential reaction pathways can elucidate complex mechanisms, identify transition states, and calculate activation energies. This knowledge is invaluable for optimizing reaction conditions to favor a desired product over side reactions.

Predicting Physicochemical Properties: Computational models can predict properties such as solubility, stability, and spectroscopic signatures (NMR, IR), aiding in the design of derivatives with specific characteristics and facilitating their experimental identification.

Table 3: Predictive Power of Computational Methods
Computational MethodPredicted ParameterApplication in Research
Density Functional Theory (DFT)Electron density, HOMO/LUMO energiesPredicting sites of electrophilic/nucleophilic attack
Transition State TheoryActivation energy barriersElucidating reaction mechanisms and selectivity
Molecular Dynamics (MD)Conformational analysis, solvent effectsUnderstanding dynamic behavior in solution
Quantum Mechanics/Machine Learning (QM/ML)Spectroscopic data (e.g., 13C-NMR shifts)Assisting in structure elucidation of new derivatives

Synergy with Data Science and Machine Learning for Reaction Optimization

The integration of data science and machine learning (ML) is revolutionizing chemical synthesis. engineering.org.cn By analyzing large datasets of chemical reactions, ML models can predict outcomes and suggest optimal conditions, reducing the need for extensive trial-and-error experimentation. beilstein-journals.orgnih.govsemanticscholar.org

Opportunities in this domain involve:

Predictive Yield Modeling: Training ML algorithms on experimental data from the synthesis of arylmalononitriles can create models that predict the reaction yield for this compound under a given set of conditions (e.g., catalyst, solvent, temperature, concentration). nih.gov

Automated Condition Recommendation: Global ML models, trained on vast reaction databases, can provide initial recommendations for reaction conditions, while local models can fine-tune these parameters for the specific transformation. beilstein-journals.orgsemanticscholar.org

Integration with Automated Platforms: The synergy of ML with automated flow chemistry platforms can create "self-driving" laboratories where algorithms design, execute, and analyze experiments in a closed loop to rapidly discover optimal synthetic routes. beilstein-journals.org

Design of Structurally Diverse Libraries for High-Throughput Screening (for chemical reactivity, not biological activity)

Using this compound as a central scaffold, structurally diverse chemical libraries can be designed and synthesized. nih.govresearchgate.net These libraries are powerful tools for exploring new areas of chemical space and discovering novel reactivity. lifechemicals.com

Future directions include:

Combinatorial Synthesis: By systematically varying substituents at different positions on the core scaffold, large libraries of related compounds can be generated. This can be achieved through parallel synthesis techniques or split-and-pool methodologies.

High-Throughput Reactivity Screening: The generated libraries can be screened against a wide array of reactants and catalytic systems. This high-throughput approach can rapidly identify novel chemical transformations, uncover unexpected reactivity patterns, and map the structure-reactivity relationships within the compound family. lifechemicals.com

Scaffold-Based Discovery: Analysis of screening results can reveal which structural features on the this compound core are most influential for certain types of reactions, providing valuable data for the design of next-generation reagents and building blocks. nih.gov

Table 4: Example of a Structurally Diverse Library Design
Core ScaffoldVariation Point 1 (Aromatic Ring)Variation Point 2 (Malononitrile α-H)Resulting Library
This compoundSuzuki Coupling: -Aryl, -VinylAlkylation: -CH3, -CH2PhA diverse set of derivatives for screening against a panel of cycloaddition reactions to explore the influence of substituents on reaction rate and selectivity.
Buchwald-Hartwig Amination: -NHR, -NR2Michael Addition: Adducts with enones
C-H Functionalization: -OR, -HalogenKnoevenagel Condensation: Adducts with aldehydes

Q & A

What are the common synthetic routes for 2-(4-Chloro-3-methylphenyl)malononitrile, and how can reaction conditions be optimized?

Basic
The compound is typically synthesized via Knoevenagel condensation , reacting an aromatic aldehyde (e.g., 4-chloro-3-methylbenzaldehyde) with malononitrile. Catalysts like piperidine or biocatalysts (e.g., papain enzyme) are used under mild conditions (60–80°C, ethanol/THF solvent).**
Methodological optimization :

  • Catalyst screening : Test organic bases (e.g., DBU) or enzymes for improved yield and reduced byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while green solvents (water/ethanol mixtures) improve sustainability .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high-purity products .

How is NMR spectroscopy utilized to confirm the structure and purity of this compound?

Basic
1H and 13C NMR are critical for structural elucidation:

  • 1H NMR : Look for the cyano group’s absence of protons and aromatic signals (δ 7.2–7.8 ppm for substituted phenyl).
  • 13C NMR : Peaks at ~115 ppm (C≡N) and aromatic carbons (110–140 ppm).
    Advanced analysis :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives .
  • Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) for purity assessment .

What advanced techniques are employed for crystallographic characterization of this compound?

Advanced
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard:

  • Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Hydrogen bonding analysis : Identify weak interactions (C–H···N, C–H···π) stabilizing the crystal lattice .
  • Validation : Check R-factor (<5%), residual electron density, and ADDSYM in PLATON to detect missed symmetry .

How can computational methods predict and enhance nonlinear optical (NLO) properties of this compound?

Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) guide molecular design:

  • Polarizability and hyperpolarizability : Calculate β (first hyperpolarizability) to assess NLO potential .
  • Structural motifs : Introduce π-conjugated groups (e.g., thiophene, IC/2FIC units) to enhance charge transfer .
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine models .

How can researchers resolve contradictions between experimental and computational data?

Advanced
Stepwise validation :

Reproduce experiments : Ensure synthetic conditions (temperature, solvent purity) are consistent .

Cross-validate computational parameters : Adjust basis sets (e.g., cc-pVTZ) or solvation models (PCM) .

Alternative characterization : Use XPS or Raman spectroscopy to verify electron distribution if NMR/DFT discrepancies arise .

What green chemistry approaches apply to the synthesis of this compound?

Basic
Biocatalytic synthesis :

  • Enzyme catalysts : Papain or lipases in aqueous media reduce waste and energy use .
  • Solvent-free mechanochemistry : Grind reactants in a ball mill for 2–4 hours (yields >75%) .

How is this compound used in organic semiconductor research?

Advanced
Organic Field-Effect Transistors (OFETs) :

  • Design : Incorporate electron-withdrawing groups (e.g., cyano) to lower LUMO levels (<-3.8 eV) for air stability .
  • Device fabrication : Vacuum-deposit thin films (50–100 nm) on SiO2/Si substrates; measure mobility (μ) via transfer curves .

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